molecular formula C16H23NO2 B6897810 6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine

6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine

Cat. No.: B6897810
M. Wt: 261.36 g/mol
InChI Key: IYFDFWJKZOJDEZ-UHFFFAOYSA-N
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Description

6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with dimethyl substitutions at positions 6 and 8, and an oxan-4-yl group attached to the nitrogen atom at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone under acidic or basic conditions.

    Dimethyl Substitution:

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through nucleophilic substitution reactions involving an appropriate oxane derivative and the amine group at position 4 of the chromene core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6,8-dimethyl-2H-chromen-4-amine: Lacks the oxan-4-yl group, which may affect its biological activity and chemical reactivity.

    N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine: Lacks the dimethyl substitutions, which may influence its pharmacokinetic properties.

Uniqueness

6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine is unique due to the presence of both dimethyl substitutions and the oxan-4-yl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,8-dimethyl-N-(oxan-4-yl)-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-11-9-12(2)16-14(10-11)15(5-8-19-16)17-13-3-6-18-7-4-13/h9-10,13,15,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFDFWJKZOJDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCO2)NC3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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